molecular formula C14H18N2O4 B263254 N,N-diethyl-8-methoxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide

N,N-diethyl-8-methoxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide

Cat. No. B263254
M. Wt: 278.3 g/mol
InChI Key: BKFZNCWJPOWOFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-diethyl-8-methoxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide, also known as DMXAA, is a synthetic compound that has been studied for its potential use in cancer treatment. DMXAA was first synthesized in the 1980s and has since been the subject of numerous scientific studies.

Scientific Research Applications

N,N-diethyl-8-methoxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide has been studied extensively for its potential use in cancer treatment. It has been shown to have anti-tumor activity in a variety of cancer cell lines, including lung, prostate, breast, and colon cancer. N,N-diethyl-8-methoxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide works by activating the immune system and causing the production of cytokines, which can lead to the destruction of cancer cells. N,N-diethyl-8-methoxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide has also been shown to have anti-angiogenic properties, which means that it can prevent the growth of blood vessels that supply tumors with nutrients.

Mechanism of Action

The mechanism of action of N,N-diethyl-8-methoxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide is not fully understood, but it is thought to work by activating the immune system and causing the production of cytokines. Cytokines are small proteins that are produced by immune cells and can have a variety of effects on the body, including the destruction of cancer cells. N,N-diethyl-8-methoxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide has also been shown to have anti-angiogenic properties, which means that it can prevent the growth of blood vessels that supply tumors with nutrients.
Biochemical and Physiological Effects:
N,N-diethyl-8-methoxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide has been shown to have a variety of biochemical and physiological effects. It has been shown to cause the production of cytokines, which can lead to the destruction of cancer cells. N,N-diethyl-8-methoxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide has also been shown to have anti-angiogenic properties, which means that it can prevent the growth of blood vessels that supply tumors with nutrients. N,N-diethyl-8-methoxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide has been shown to be well-tolerated in animal studies, with no significant side effects reported.

Advantages and Limitations for Lab Experiments

N,N-diethyl-8-methoxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide has several advantages for use in lab experiments. It has been well-studied and its synthesis method is well-documented in the scientific literature. N,N-diethyl-8-methoxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide has also been shown to have anti-tumor activity in a variety of cancer cell lines, making it a promising candidate for further study. However, there are also limitations to the use of N,N-diethyl-8-methoxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide in lab experiments. It is a synthetic compound and may not accurately reflect the effects of natural compounds found in the body. Additionally, the mechanism of action of N,N-diethyl-8-methoxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide is not fully understood, which may limit its usefulness in certain experiments.

Future Directions

There are several future directions for the study of N,N-diethyl-8-methoxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide. One area of research is the development of new synthesis methods for N,N-diethyl-8-methoxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide that are more efficient and cost-effective. Another area of research is the study of the mechanism of action of N,N-diethyl-8-methoxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide, which may lead to the development of new cancer treatments. Additionally, the anti-angiogenic properties of N,N-diethyl-8-methoxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide may have applications in the treatment of other diseases, such as macular degeneration. Overall, the study of N,N-diethyl-8-methoxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide has the potential to lead to new treatments for a variety of diseases and should continue to be a focus of scientific research.

Synthesis Methods

N,N-diethyl-8-methoxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide can be synthesized using a multi-step process that involves the reaction of 2-amino-5-methoxybenzoic acid with diethyl oxalate to form a benzoxazine intermediate. The intermediate is then reacted with phosphoryl chloride to form the final product, N,N-diethyl-8-methoxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide. The synthesis of N,N-diethyl-8-methoxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide has been well-documented in the scientific literature and is considered to be a relatively straightforward process.

properties

Product Name

N,N-diethyl-8-methoxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide

Molecular Formula

C14H18N2O4

Molecular Weight

278.3 g/mol

IUPAC Name

N,N-diethyl-8-methoxy-3-oxo-4H-1,4-benzoxazine-6-carboxamide

InChI

InChI=1S/C14H18N2O4/c1-4-16(5-2)14(18)9-6-10-13(11(7-9)19-3)20-8-12(17)15-10/h6-7H,4-5,8H2,1-3H3,(H,15,17)

InChI Key

BKFZNCWJPOWOFM-UHFFFAOYSA-N

SMILES

CCN(CC)C(=O)C1=CC2=C(C(=C1)OC)OCC(=O)N2

Canonical SMILES

CCN(CC)C(=O)C1=CC2=C(C(=C1)OC)OCC(=O)N2

Origin of Product

United States

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